molecular formula C9H11BrO2 B1365112 2-(3-Bromophenyl)propane-1,2-diol

2-(3-Bromophenyl)propane-1,2-diol

Cat. No.: B1365112
M. Wt: 231.09 g/mol
InChI Key: MBDDWKQRVLFVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenyl)propane-1,2-diol is a vicinal diol featuring a bromine atom at the meta position of the aromatic ring. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by its use with 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-6-boronic acid and tetrakis(triphenylphosphine)palladium under argon atmosphere .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

2-(3-bromophenyl)propane-1,2-diol

InChI

InChI=1S/C9H11BrO2/c1-9(12,6-11)7-3-2-4-8(10)5-7/h2-5,11-12H,6H2,1H3

InChI Key

MBDDWKQRVLFVOT-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC(=CC=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in aromatic substituents, diol positions (1,2 vs. 1,3), and stereochemistry. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Diols
Compound Name Substituents Diol Position Key Features Reference
2-(3-Bromophenyl)propane-1,2-diol 3-Bromophenyl 1,2 Bromine (electron-withdrawing), vicinal diol
(2R,3S)-3-(4-Bromophenyl)-3-(2-ethoxyphenoxy)propane-1,2-diol 4-Bromophenyl, 2-ethoxyphenoxy 1,2 Stereochemistry (R,S), ethoxy group (electron-donating)
3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol 4-Allyl-2-methoxyphenoxy 1,2 Allyl (reactive site), methoxy (lipophilic)
2-(3-methoxy-4-hydroxyphenyl)-propane-1,3-diol 3-Methoxy-4-hydroxyphenyl 1,3 1,3-diol, phenolic hydroxyl
3-(3,5-difluorophenoxy)propane-1,2-diol 3,5-Difluorophenoxy 1,2 Fluorine (electron-withdrawing), enhances acidity

Electronic and Reactivity Profiles

  • Bromine vs. Methoxy/Ethoxy Groups : The bromine atom in this compound is electron-withdrawing, increasing electrophilic substitution reactivity at the aromatic ring. In contrast, methoxy or ethoxy groups (e.g., in and ) are electron-donating, directing reactions to ortho/para positions and improving solubility in organic solvents .
  • Fluorine Substituents: Compounds like 3-(3,5-difluorophenoxy)propane-1,2-diol exhibit heightened acidity in hydroxyl groups due to fluorine’s strong electron-withdrawing nature, making them suitable for acid-catalyzed reactions .
  • Allyl Groups: The allyl substituent in 3-(2-Allylphenoxy)propane-1,2-diol () offers sites for radical or addition reactions, a feature absent in the brominated analog .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : The bromine in this compound facilitates its use in Suzuki-Miyaura couplings for drug synthesis () .
  • Polymer Chemistry : Diols with methoxy or allyl groups () are prioritized in biodegradable polymer research due to their tunable reactivity and sustainability .

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